molecular formula C25H16BrClN2O2S2 B2798516 4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 866015-59-0

4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one

Numéro de catalogue: B2798516
Numéro CAS: 866015-59-0
Poids moléculaire: 555.89
Clé InChI: ORFCGTJQHHFKAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur (thia) and nitrogen (diaza) atoms, substituted with halogenated aryl groups: a 4-bromophenyl moiety linked via a sulfanyl-oxoethyl chain and a 2-chlorophenylmethyl group. The 8-thia-3,5-diazatricyclo framework suggests rigidity, which may confer stability against metabolic degradation. While direct bioactivity data for this compound is absent in the provided evidence, its structural motifs align with bioactive molecules reported in pharmacological and synthetic studies, particularly in halogenated heterocycles and sulfur-containing compounds .

Propriétés

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrClN2O2S2/c26-17-11-9-15(10-12-17)20(30)14-32-25-28-22-18-6-2-4-8-21(18)33-23(22)24(31)29(25)13-16-5-1-3-7-19(16)27/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFCGTJQHHFKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2SCC(=O)C5=CC=C(C=C5)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one involves several steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium thiolates, brominating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-1benzothiolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Tetracyclic Heterocycles

describes two related tetracyclic compounds:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
  • 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
Feature Target Compound Analogues
Core Structure 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-pentaen 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]
Aryl Substituents 4-Bromophenyl (electron-withdrawing), 2-chlorophenylmethyl 4-Methoxyphenyl (electron-donating) or 4-hydroxyphenyl
Functional Groups Sulfanyl-oxoethyl, chlorophenylmethyl Methoxy/hydroxy groups
Potential Bioactivity Hypothesized cytotoxicity (halogens) Undisclosed, but spectral data suggests stability for further testing

Key Differences :

  • The tricyclic core in the target compound has fewer rings than the tetracyclic analogues, possibly reducing steric hindrance during target binding.
Halogenated Bioactive Compounds

highlights halogenated compounds (8% of marine-derived bioactive molecules) with cytotoxic, antibacterial, or antiangiogenic properties. A comparison is drawn below:

Property Target Compound Halogenated Marine Compounds ()
Halogen Types Bromine, chlorine Bromine, chlorine, iodine
Bioactivity Potential cytotoxicity (inferred) 68% cytotoxicity, 25% antibacterial activity
Structural Context Heterocyclic core with sulfur/nitrogen Alkaloids, macrolides, enzymes

Implications :

  • The target compound’s dual halogenation aligns with trends in marine natural products, where bromine/chlorine synergistically enhance membrane permeability and target affinity .

Structural Insights :

  • The target compound’s sulfur atoms could facilitate redox interactions, analogous to quinone-based cytotoxic agents, whereas compounds rely on oxygenated motifs for activity .
  • Halogenation may reduce the required effective dosage compared to non-halogenated analogues, as seen in other drug classes .

Activité Biologique

The compound 4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18BrClN2O2SC_{20}H_{18}BrClN_2O_2S with a molecular weight of approximately 442.79 g/mol. The structure features a thiazole ring and multiple aromatic substituents that may contribute to its biological activities.

Antibacterial Activity

Several studies have indicated that compounds with structural similarities to the target compound exhibit significant antibacterial properties. For instance:

  • Antibacterial Screening : Compounds containing the 1,3,4-oxadiazole moiety have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The target compound's structural components suggest it may also exhibit similar antibacterial efficacy.
  • Case Study : A synthesized series of compounds demonstrated strong inhibitory activity against urease, which is crucial for the survival of certain bacteria. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM . This suggests that the target compound may also possess urease inhibitory properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through studies on related compounds:

  • Acetylcholinesterase (AChE) Inhibition : Compounds resembling the target structure were evaluated for their ability to inhibit AChE, an important enzyme in neurotransmission. The most potent inhibitors reported had IC50 values significantly lower than standard drugs .
  • Urease Inhibition : As mentioned earlier, the target compound's structural features may allow it to inhibit urease effectively, potentially leading to applications in treating infections caused by urease-producing bacteria.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameAntibacterial ActivityAChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
Compound AModerate2.141.13
Compound BStrong0.632.17
Target CompoundTBDTBDTBD

Note: TBD indicates that specific data for the target compound is not yet available.

Detailed Case Studies

  • Synthesis and Characterization : The synthesis of compounds with similar structures has been documented extensively, revealing various methods such as reaction with alkyl halides in DMF to obtain thiazole derivatives .
  • Pharmacological Evaluation : Studies have shown that modifications in the substituents on the thiazole ring can significantly affect biological activity, indicating that further exploration of the target compound's derivatives could yield potent new drugs .

Q & A

(Basic) What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Answer:
The synthesis of this polycyclic compound typically involves multi-step reactions, including:

  • Key steps : Formation of the thioether linkage via nucleophilic substitution (e.g., reaction of a bromophenyl-oxoethyl intermediate with a thiol-containing precursor) and cyclization to construct the tricyclic core .
  • Critical parameters : Temperature control (e.g., 60–80°C for cyclization), pH adjustment to stabilize intermediates, and use of anhydrous solvents to prevent hydrolysis .
  • Yield optimization : Employ thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for purification. Yields can be improved by slow addition of reagents to minimize side reactions .

(Advanced) How can researchers resolve contradictions in biological activity data across different studies?

Answer:
Contradictions often arise from variations in experimental design or biological models. To address this:

  • Standardize assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent compound concentrations. Reference compounds with known activity should be included as controls .
  • Data normalization : Account for differences in solvent effects (e.g., DMSO concentration ≤0.1%) and cell viability assays (MTT vs. resazurin). Statistical tools like ANOVA can identify outliers .
  • Mechanistic follow-up : Use molecular docking to validate target binding or transcriptomic profiling to identify off-target effects .

(Basic) What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

  • Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity >95% is typically required for biological testing .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl and chlorophenyl groups) .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected error <2 ppm) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, if crystals are obtainable .

(Advanced) What strategies exist for modifying the compound’s structure to enhance target selectivity?

Answer:

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity. Evidence from similar compounds shows substituents at the phenyl ring significantly impact receptor interactions .
  • Scaffold hopping : Replace the diazatricyclo core with a pyrimidine or triazole ring while retaining the sulfanyl group. This approach balances steric effects and solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability and reduce off-target effects .

(Advanced) How should environmental fate studies be designed to assess degradation pathways?

Answer:

  • Experimental setup : Use OECD 308 guidelines to simulate aqueous and sediment systems. Spike the compound at environmentally relevant concentrations (e.g., 1–100 µg/L) and monitor degradation under varying pH (4–9) and light conditions .
  • Analytical methods : Solid-phase extraction (SPE) with HLB cartridges for sample preparation, followed by LC-MS/MS to detect parent compounds and metabolites .
  • Degradation products : Identify via high-resolution mass spectrometry and compare with databases (e.g., PubChem’s transformation products) .

(Basic) What in vitro models are appropriate for initial toxicity screening?

Answer:

  • Cell lines : Use immortalized lines like HEK293 (renal toxicity) and HepG2 (hepatotoxicity). Primary cells (e.g., human fibroblasts) provide higher physiological relevance .
  • Assay selection : MTT for mitochondrial toxicity, comet assay for DNA damage, and lactate dehydrogenase (LDH) release for membrane integrity .
  • Concentration range : Test 0.1–100 µM, with exposure times of 24–72 hours. Include positive controls (e.g., cisplatin for cytotoxicity) .

(Advanced) How can non-covalent interactions be studied to understand the compound’s mechanism?

Answer:

  • Crystallography : Resolve X-ray structures to identify hydrogen bonds, π-π stacking, or halogen interactions with biological targets (e.g., enzyme active sites) .
  • Computational modeling : Density functional theory (DFT) to calculate binding energies and molecular dynamics (MD) simulations to assess stability of ligand-target complexes .
  • Spectroscopic methods : Isothermal titration calorimetry (ITC) to quantify binding thermodynamics and surface plasmon resonance (SPR) for kinetic analysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.